AF488 carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

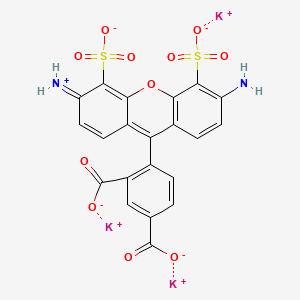

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H11K3N2O11S2 |

|---|---|

Molecular Weight |

648.7 g/mol |

IUPAC Name |

tripotassium;4-(3-amino-6-azaniumylidene-4,5-disulfonatoxanthen-9-yl)benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C21H14N2O11S2.3K/c22-13-5-3-10-15(9-2-1-8(20(24)25)7-12(9)21(26)27)11-4-6-14(23)19(36(31,32)33)17(11)34-16(10)18(13)35(28,29)30;;;/h1-7,22H,23H2,(H,24,25)(H,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |

InChI Key |

ASPPQPPGXZVNJT-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to AF488 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AF488 carboxylic acid, a non-reactive form of the bright, green-fluorescent dye, Alexa Fluor 488. It is widely utilized in various life science applications, serving as a reference standard and a versatile tool for bioconjugation.

Core Concepts: Chemical Identity and Properties

This compound is a sulfonated rhodamine derivative, a structural feature that imparts high water solubility and relative pH insensitivity. Its chemical structure is characterized by a xanthene core with two sulfonic acid groups and a carboxylic acid group, which is the reactive handle for conjugation.

Chemical Structure:

While the precise, proprietary structure of Alexa Fluor® 488 is not publicly disclosed, a commonly accepted structure for the carboxylic acid form is provided by various suppliers.

Quantitative Data

The photophysical properties of AF488 make it an exceptional fluorescent probe for a wide range of applications. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 495 nm | [1] |

| Emission Maximum (λem) | 519 nm | [1] |

| Molar Extinction Coefficient (ε) | 71,000 cm⁻¹M⁻¹ | [1] |

| Quantum Yield (Φ) | 0.92 | [1] |

| Molecular Weight | ~648.75 g/mol | [1] |

| Optimal pH Range | 4 - 10 | [1] |

Experimental Protocols

This compound is primarily used for covalent labeling of biomolecules containing primary amines (e.g., proteins, amine-modified oligonucleotides) through carbodiimide-mediated chemistry. This process involves the activation of the carboxylic acid group to form a reactive intermediate that readily couples with an amine.

Carbodiimide-Mediated Conjugation of this compound to a Protein

This protocol provides a general workflow for conjugating this compound to a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Dissolve EDC in Conjugation Buffer to a concentration of 10 mg/mL. Prepare this solution fresh immediately before use.

-

Dissolve NHS in Conjugation Buffer to a concentration of 10 mg/mL. Prepare this solution fresh immediately before use.

-

-

Activate this compound:

-

In a microcentrifuge tube, combine a desired molar excess of this compound with EDC and NHS in the Conjugation Buffer. A common starting point is a 2:5:1 molar ratio of Protein:EDC:NHS.

-

Incubate the mixture at room temperature for 15-30 minutes, protected from light.

-

-

Conjugation to Protein:

-

Add the activated this compound mixture to the protein solution. The pH of the protein solution should be adjusted to 7.2-8.0 for efficient coupling to primary amines.

-

Incubate the reaction for 2 hours at room temperature, with gentle stirring or rocking, and protected from light.

-

-

Quench the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 1 hour at room temperature to quench any unreacted NHS-ester.

-

-

Purify the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterize the Conjugate:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for AF488).

-

Visualizations

Experimental Workflow: Carbodiimide-Mediated Conjugation

The following diagram illustrates the key steps in the conjugation of this compound to a primary amine-containing molecule using EDC and NHS.

References

An In-depth Technical Guide to Alexa Fluor™ 488 Carboxylic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties and applications of Alexa Fluor™ 488 carboxylic acid, a highly versatile fluorescent dye. Below, you will find detailed information on its spectral and physicochemical characteristics, experimental protocols for its use, and examples of its application in cellular imaging and pathway analysis.

Core Properties of Alexa Fluor™ 488

Alexa Fluor™ 488 is a bright, green-fluorescent dye known for its exceptional photostability and pH insensitivity, making it a superior alternative to fluorescein (B123965) (FITC).[1][2] The carboxylic acid derivative is the non-reactive form of the dye, which can be used as a reference standard or chemically activated for conjugation to primary amines.[3]

Spectral Properties

The fluorescence spectra of Alexa Fluor™ 488 are nearly identical to those of fluorescein, with an excitation maximum at approximately 495 nm and an emission maximum at 519 nm.[2][4] This makes it well-suited for excitation with the 488 nm laser line of an argon-ion laser.[5]

| Property | Value | Reference |

| Excitation Maximum | 495 nm | [2][3] |

| Emission Maximum | 519 nm | [1][2][3] |

| Molar Extinction Coefficient | ~71,000 cm⁻¹M⁻¹ | [1][3] |

| Fluorescence Quantum Yield | 0.92 | [1][3] |

| Fluorescence Lifetime | ~4.1 ns | [2] |

Physicochemical Properties

Alexa Fluor™ 488 exhibits high water solubility and its fluorescence is stable over a wide pH range (from approximately 4 to 10), a significant advantage over fluorescein which is pH-sensitive.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₂Li₂N₂O₁₁S₂ | [6] |

| Molecular Weight | ~546.4 g/mol | [6] |

| Solubility | Good in DMSO, DMF, and water | [3] |

| Storage Conditions | Store at -20°C in the dark | [3] |

Experimental Protocols

While Alexa Fluor™ 488 carboxylic acid is non-reactive, it can be activated to conjugate to primary amines (e.g., on proteins, antibodies, or peptides) using carbodiimide (B86325) chemistry. Alternatively, its amine-reactive derivative, Alexa Fluor™ 488 NHS (N-hydroxysuccinimidyl) ester, is widely used for direct labeling.

Protocol 1: General Carbodiimide-Mediated Conjugation of Alexa Fluor™ 488 Carboxylic Acid to Proteins

This protocol describes the activation of the carboxylic acid group using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an amine-reactive ester, which then couples to a primary amine on the target molecule.

Materials:

-

Alexa Fluor™ 488 carboxylic acid

-

Protein to be labeled in an amine-free buffer (e.g., PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification column (e.g., Sephadex G-25)

Methodology:

-

Prepare Alexa Fluor™ 488 Stock Solution: Dissolve Alexa Fluor™ 488 carboxylic acid in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.

-

Activation of Carboxylic Acid:

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the Alexa Fluor™ 488 stock solution.

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Conjugation Reaction:

-

Add the activated Alexa Fluor™ 488 solution to the protein solution. A molar ratio of 10:1 (dye:protein) is a common starting point.

-

Incubate the reaction for 2 hours at room temperature, protected from light.

-

-

Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 30 minutes.

-

Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

Caption: Workflow for Carbodiimide-Mediated Conjugation.

Protocol 2: Amine Labeling using Alexa Fluor™ 488 NHS Ester

For direct and efficient labeling of primary amines, the succinimidyl ester derivative is commonly used.

Materials:

-

Alexa Fluor™ 488 NHS Ester

-

Antibody or protein (at least 2 mg/mL in an amine-free buffer like PBS)

-

1 M Sodium Bicarbonate

-

Anhydrous DMSO

-

Spin column (e.g., Sephadex G-25) for purification

Methodology:

-

Prepare Antibody: Adjust the pH of the antibody solution to 8.3-8.5 by adding 1 M sodium bicarbonate.[7]

-

Prepare Dye Stock Solution: Warm the vial of Alexa Fluor™ 488 NHS ester to room temperature and dissolve it in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.[7]

-

Labeling Reaction:

-

Purification: Separate the labeled antibody from the unreacted dye using a spin column according to the manufacturer's instructions.[7]

Caption: Workflow for NHS Ester Protein Labeling.

Applications in Research

Alexa Fluor™ 488 is a powerful tool for a variety of research applications due to its brightness and photostability.[3] It is widely used in:

-

Immunofluorescence and Immunohistochemistry: For visualizing the localization of proteins and other biomolecules in fixed cells and tissues.

-

Flow Cytometry: For identifying and sorting cell populations based on the expression of specific markers.

-

Fluorescence Microscopy: Including confocal and super-resolution microscopy, for high-resolution cellular imaging.

Example Application: Visualization of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Alexa Fluor™ 488-conjugated antibodies can be used to visualize key components of this pathway. For instance, immunofluorescence staining with an Alexa Fluor™ 488-labeled antibody against PI3K can reveal its subcellular localization.[2]

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.

References

- 1. Novel Alexa Fluor-488 Labeled Antagonist of the A2A Adenosine Receptor: Application to a Fluorescence Polarization-Based Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Alexa Fluor® 488 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Alexa Fluor 488 dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. abcam.cn [abcam.cn]

- 7. Protocols – Bree Aldridge Lab, Tufts University [sites.tufts.edu]

AF488 carboxylic acid excitation and emission spectra

An In-depth Technical Guide to the Excitation and Emission Spectra of AF488 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a bright, green-fluorescent dye that is widely utilized in various life science applications due to its high photostability and strong fluorescence.[1][2] As a derivative of the Alexa Fluor 488 dye, it exhibits exceptional brightness and is less sensitive to pH changes between pH 4 and 10 compared to traditional fluorescein-based dyes.[3][4] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use, and visualizations of relevant workflows and signaling pathways.

Spectroscopic and Photophysical Properties

The selection of a fluorophore is critical for the success of fluorescence-based experiments. AF488 is a popular choice due to its high quantum yield and molar extinction coefficient, which contribute to its bright signal.[5][6] The spectral properties of this compound are nearly identical to those of its amine-reactive counterpart, AF488 NHS ester, making it an excellent reference standard in conjugation experiments.[1][7]

Quantitative Data Summary

The key photophysical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Excitation Maximum (λex) | 490 - 499 nm[1][5][8][9] |

| Emission Maximum (λem) | 517 - 525 nm[1][2][5][8] |

| Molar Extinction Coefficient (ε) | ~71,000 - 73,000 cm⁻¹M⁻¹[1][5][6] |

| Fluorescence Quantum Yield (Φ) | 0.91 - 0.92[1][5][9] |

| Recommended Laser Line | 488 nm Argon-ion laser[9][10] |

| pH Sensitivity | Stable over a wide pH range (4-10)[3][5] |

Experimental Protocols

I. Protocol for Measuring Fluorescence Excitation and Emission Spectra

This protocol outlines a general procedure for determining the fluorescence spectra of this compound using a fluorescence spectrophotometer or a plate reader with spectral scanning capabilities.[11]

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quartz cuvettes or a compatible microplate

-

Fluorescence spectrophotometer or microplate reader

Procedure:

-

Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of 1-10 mg/mL by dissolving the this compound in anhydrous DMSO.[12] Mix thoroughly by vortexing until all the dye is dissolved. This stock solution should be prepared fresh and protected from light.[5]

-

-

Working Solution Preparation:

-

Dilute the stock solution in PBS (pH 7.2-7.4) to a final concentration suitable for your instrument's detection range. A starting concentration in the low micromolar to nanomolar range is typically appropriate.

-

-

Instrument Setup:

-

Configure the fluorescence spectrophotometer or plate reader according to the manufacturer's instructions.[11]

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Emission Spectrum Measurement:

-

Excitation Spectrum Measurement:

-

Data Analysis:

-

Plot the fluorescence intensity versus wavelength for both the excitation and emission scans.

-

The peak of the excitation spectrum corresponds to the excitation maximum (λex), and the peak of the emission spectrum corresponds to the emission maximum (λem).

-

II. Protocol for Protein Labeling via Carbodiimide (B86325) Chemistry

This compound can be conjugated to primary amines on proteins and other biomolecules using carbodiimide crosslinker chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sulfo-NHS (N-hydroxysulfosuccinimide).[1][2]

Materials:

-

This compound

-

Protein to be labeled in an amine-free buffer (e.g., PBS)

-

EDC and Sulfo-NHS

-

Activation/Reaction Buffer (e.g., MES buffer, pH 4.5-6.0 for activation; PBS, pH 7.2-7.5 for conjugation)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

-

Size-exclusion chromatography column for purification

Procedure:

-

Protein Preparation:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMSO to create a stock solution.

-

In a separate reaction tube, add a molar excess of EDC and sulfo-NHS to the this compound in an activation buffer (e.g., MES buffer) and incubate for 15-30 minutes at room temperature to form a reactive sulfo-NHS ester.

-

-

Conjugation Reaction:

-

Adjust the pH of the protein solution to 7.2-8.5.[13]

-

Add the activated AF488 sulfo-NHS ester solution to the protein solution. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point of 5-10 moles of dye per mole of protein is common.[5]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[12]

-

-

Quenching and Purification:

Visualizations

Experimental Workflow for Fluorescence Labeling and Spectroscopy

The following diagram illustrates a typical workflow for labeling a protein with this compound and subsequently measuring its fluorescence spectrum.

Application in Signaling Pathway Analysis

AF488-labeled ligands are frequently used to study receptor-ligand interactions and downstream signaling events. For example, Epidermal Growth Factor (EGF) labeled with AF488 can be used to visualize the activation of the EGFR signaling pathway.[5]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. dianabiotech.com [dianabiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. fluidic.com [fluidic.com]

molecular weight of AF488 carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and applications of AF488 carboxylic acid, a key fluorescent dye derivative. The information is tailored for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of workflows.

Core Properties of this compound

This compound is the non-reactive form of the bright and photostable green-fluorescent dye, AF488. It serves as a crucial reference standard in labeling experiments and as a precursor for synthesizing reactive forms of the dye.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Weight | 648.74 g/mol | [1][2] |

| Molecular Formula | C₂₁H₁₁K₃N₂O₁₁S₂ | [1][3][4] |

| Excitation Maximum (λex) | 470 nm | [1][2] |

| Emission Maximum (λem) | 520 nm | [1][2] |

| Purity | >95% (via HPLC-MS) | [4] |

| Solubility | Good in DMSO and DMF | [4] |

| Storage Conditions | -20°C in the dark for up to 12 months | [4] |

Experimental Protocols

While this compound is itself non-reactive, it is a critical starting material for conjugation to biomolecules. The carboxylic acid group can be activated to create amine-reactive esters, such as NHS esters or TFP esters, which then readily couple with primary amines on proteins, antibodies, and other molecules.

General Protocol for Protein Labeling via Carbodiimide Chemistry

This protocol outlines a general method for conjugating this compound to a protein using a water-soluble carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Conjugation buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve this compound: Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.

-

Prepare the protein: Dissolve the protein in the conjugation buffer at a suitable concentration (typically 1-10 mg/mL).

-

Activate the dye: In a separate reaction, mix this compound with EDC and NHS (or Sulfo-NHS) in the conjugation buffer. The molar ratio of dye:EDC:NHS is typically 1:1.2:1.2. Allow this reaction to proceed for 15-30 minutes at room temperature to form the amine-reactive ester.

-

Conjugation: Add the activated dye solution to the protein solution. The molar ratio of dye to protein will depend on the desired degree of labeling and should be optimized for each specific application. Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

-

Quench the reaction: Add the quenching buffer to the reaction mixture to stop the labeling process by reacting with any remaining active ester. Incubate for 30-60 minutes.

-

Purify the conjugate: Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column.

-

Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

Workflow Visualization

The following diagram illustrates the general workflow for labeling a primary amine-containing molecule with this compound.

References

AF488 Carboxylic Acid: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of AF488 carboxylic acid in commonly used laboratory solvents, DMSO and water. It includes detailed experimental protocols for its dissolution and application in labeling, alongside visual workflows to aid in experimental design and execution.

Core Properties of this compound

AF488, a bright, photostable, and green-fluorescent dye, is a sulfonated rhodamine derivative. Its carboxylic acid form is a non-reactive version of the dye, often used as a reference standard in fluorescence-based experiments or activated for conjugation to primary amines in various biomolecules such as proteins, antibodies, and peptides.[1][2] The dye's high quantum yield and stable fluorescence over a pH range of 4 to 10 make it a versatile tool in microscopy, flow cytometry, and other cell-based assays.[1]

Solubility Profile

Quantitative Solubility Data

The following table summarizes the recommended concentrations for dissolving this compound in DMSO and water based on established protocols. These concentrations are suitable for creating stock solutions for subsequent experimental use.

| Solvent | Recommended Concentration | Notes |

| DMSO | 1–10 mg/mL | High-quality, anhydrous DMSO is recommended for preparing stock solutions.[4] For some applications, a 10 mg/mL stock is prepared just before use.[5] |

| Water/Aqueous Buffer | Up to 2 mg/mL (1mg in 500µl) | Sterile water or aqueous buffers such as PBS can be used.[4][6] One protocol involves an initial suspension in water before lyophilization.[6] |

It is important to note that for specific applications, such as cell wall pulse labeling, a multi-step dissolution process involving both water and DMSO is employed.[6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution of this compound for use in various labeling procedures.

Materials:

-

This compound

-

High-quality, anhydrous DMSO

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of the dye).

-

Vortex the vial thoroughly until the dye is completely dissolved. If immediate dissolution is not observed, let the tube sit for 1-2 minutes and then mix again.[6]

-

Store the stock solution at 2-8°C, protected from light. When stored properly, the solution is stable for up to one year.[4]

Protocol 2: Dissolution for Cell Wall Pulse Labeling

This protocol details a specific application where this compound is first suspended in water, aliquoted, lyophilized, and then reconstituted in DMSO for immediate use.[6]

Materials:

-

This compound (1 mg)

-

Sterile water (500 µL)

-

Anhydrous DMSO (5-10 µL per aliquot)

Procedure:

-

Initial Suspension: Suspend 1 mg of this compound in 500 µL of sterile water.

-

Aliquoting and Lyophilization: Mix the suspension and divide it into smaller aliquots (e.g., 12.5 µL each, containing 80 µg of the dye). Lyophilize the aliquots.

-

Storage: Store the lyophilized aliquots at -80°C.

-

Reconstitution: For immediate use, reconstitute one lyophilized aliquot in 5-10 µL of anhydrous DMSO. Mix well to ensure the dye is fully dissolved.

Experimental Workflows

The following diagrams illustrate common experimental workflows involving the dissolution and use of AF488.

References

The Carboxyl Functional Group: A Cornerstone in Fluorescent Dye Technology for Research and Drug Development

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, fluorescent dyes are indispensable tools for visualizing and quantifying biological processes. At the heart of many of these powerful probes lies a small but mighty functional group: the carboxyl group (-COOH). Its presence dramatically influences a dye's utility, dictating its solubility, reactivity for bioconjugation, and responsiveness to its microenvironment. This technical guide delves into the core principles of the carboxyl functional group in fluorescent dyes, providing detailed insights into its impact on photophysical properties, practical applications, and the experimental protocols necessary for its effective use.

Core Functions of the Carboxyl Group in Fluorescent Dyes

The carboxyl group imparts several key characteristics to fluorescent dyes, making them more versatile for biological applications.

-

Bioconjugation: The carboxylic acid is a versatile handle for covalently attaching the fluorophore to biomolecules such as proteins, antibodies, and nucleic acids.[1][][3] This is typically achieved by activating the carboxyl group to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the target biomolecule to form a stable amide bond.[][4] This process is fundamental to creating specific probes for immunoassays, fluorescence microscopy, and flow cytometry.

-

Water Solubility: The ability to deprotonate to a negatively charged carboxylate ion (-COO⁻) at physiological pH significantly enhances the water solubility of many organic dyes.[] This is a critical feature for applications in aqueous biological environments.

-

Environmental Sensing (pH): The protonation state of the carboxyl group is pH-dependent. This property is harnessed to create fluorescent pH indicators.[][6] In many rhodamine dyes, for instance, the equilibrium between a fluorescent zwitterionic "open" form and a non-fluorescent spirolactone "closed" form is controlled by pH, with the open form dominating in acidic conditions.[][7][8] This "on-off" switching mechanism is the basis for designing probes to monitor pH changes in cellular compartments like lysosomes.[9]

-

Modulation of Photophysical Properties: The presence and number of carboxyl groups can influence a dye's spectral properties, including its absorption and emission wavelengths, quantum yield, and fluorescence lifetime. For example, the addition of carboxyl groups can alter the electron density of the fluorophore's core structure, leading to shifts in its spectral characteristics.

-

Cellular Retention: The negative charge of the carboxylate group at physiological pH can hinder a dye's ability to passively cross cell membranes. This property is exploited to ensure that fluorescent probes, once activated or delivered inside a cell, are retained for longer imaging periods.[10][11] Studies have shown that increasing the number of carboxylates on a fluorescein (B123965) molecule significantly slows its efflux from cells.[10]

Quantitative Data on Carboxylated Fluorescent Dyes

The following tables summarize key quantitative data for several common carboxylated fluorescent dyes, providing a basis for selecting the appropriate probe for a given application.

| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | pKa | Applications |

| Fluorescein | 5(6)-Carboxyfluorescein (FAM) | ~494 | ~520 | High in aqueous solution[12] | ~6.4[12] | pH sensing, bioconjugation, cell proliferation assays[12] |

| Rhodamine | Rhodamine B | ~553 | ~574 | 0.65 (basic ethanol)[8] | Varies with structure[7] | pH sensing, tracer dye, bioconjugation[][6][8] |

| Carboxytetramethylrhodamine (TAMRA) | ~555 | ~578 | - | - | FRET, protein labeling[6] | |

| BODIPY | BDP 630/650 carboxylic acid | ~630 | ~650 | High[13] | - | Fluorescence polarization assays, microscopy[13] |

| BDP 581/591 carboxylic acid | ~581 | ~591 | - | - | Fluorescence polarization, ROS probe[13][14] | |

| Cyanine | CY3-COOH | - | - | - | - | Multicolor imaging[] |

| Sulfo-Cyanine5 carboxylic acid | ~646 | ~662 | - | - | Calibration, non-reactive control[16] |

Note: Photophysical properties can vary significantly depending on the solvent, pH, and conjugation state.

Experimental Protocols

General Protocol for Protein Labeling via Amine-Reactive Carboxylated Dyes

This protocol outlines the fundamental steps for conjugating a carboxylated dye to a protein using EDC/NHS chemistry.

Materials:

-

Carboxylated fluorescent dye

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation buffer (e.g., MES buffer, pH 4.5-6.0)

-

Reaction buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., Tris or glycine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Dye Activation:

-

Dissolve the carboxylated dye in an appropriate organic solvent (e.g., DMSO or DMF).

-

In a separate tube, dissolve EDC and NHS (or sulfo-NHS for improved water solubility) in the activation buffer.

-

Add the EDC/NHS solution to the dissolved dye.

-

Incubate the mixture for a specific time (typically 15-30 minutes) at room temperature to form the reactive NHS ester.[1][]

-

-

Protein Conjugation:

-

Dissolve the target protein in the reaction buffer. The protein solution must be free of extraneous primary amines (e.g., from Tris buffer or ammonium (B1175870) salts).[1]

-

Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized for the desired degree of labeling.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.

-

-

Quenching:

-

Add the quenching buffer to the reaction mixture to consume any unreacted NHS-esterified dye.

-

Incubate for a short period (e.g., 30 minutes).

-

-

Purification:

-

Separate the fluorescently labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column.

-

Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the dye and the protein at their respective maximum absorption wavelengths.

-

Synthesis of Carboxylated Fluorescent Dyes

The synthesis of carboxylated dyes often involves introducing the carboxyl group onto a core fluorophore structure. One common method is the one-pot synthesis of carboxylated BODIPY dyes from pyrroles and dicarboxylic anhydrides.[14] Another approach involves the solid-state synthesis of surface-carboxylated carbon dots by calcining fullerenes with sodium hydroxide.[17]

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key logical relationships and experimental workflows involving carboxylated fluorescent dyes.

Caption: Workflow for labeling a protein with a carboxylated fluorescent dye.

References

- 1. Protein labeling protocol [abberior.rocks]

- 3. Fluorescent Protein Labeling Kits | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. scielo.br [scielo.br]

- 6. Rhodamine - Wikipedia [en.wikipedia.org]

- 7. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06577H [pubs.rsc.org]

- 8. Rhodamine B - Wikipedia [en.wikipedia.org]

- 9. Fluorescent probes with high pKa values based on traditional, near-infrared rhodamine, and hemicyanine fluorophores for sensitive detection of lysosomal pH variations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. lumiprobe.com [lumiprobe.com]

- 14. pubs.acs.org [pubs.acs.org]

- 16. lumiprobe.com [lumiprobe.com]

- 17. An efficient solid-state synthesis of fluorescent surface carboxylated carbon dots derived from C60 as a label-free probe for iron ions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: AF488 Carboxylic Acid as a Non-Reactive Control

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Alexa Fluor™ 488 (AF488) carboxylic acid as a non-reactive control in fluorescence-based assays. It is intended to equip researchers with the knowledge to design robust experiments, accurately interpret data, and ensure the validity of their findings.

Core Principles: The Role of a Non-Reactive Control

In fluorescence microscopy, flow cytometry, and other related techniques, it is crucial to differentiate the specific signal generated by a fluorescently labeled probe from non-specific background fluorescence. AF488 carboxylic acid serves as an ideal negative control because it is the same fluorophore as its reactive counterparts (e.g., AF488 NHS ester) but lacks the reactive group necessary for covalent bonding to biomolecules.[1]

Key attributes of this compound as a control:

-

Identical Spectral Properties: It possesses the same excitation and emission spectra as AF488-conjugated probes, ensuring that any observed background is not due to differences in the fluorophore itself.

-

Non-Reactive Nature: The carboxylic acid group does not form stable covalent bonds with cellular components under typical experimental conditions. This allows researchers to assess the level of non-specific uptake, retention, and interaction of the fluorophore with cells or tissues.

-

Establishing a Baseline: By measuring the fluorescence intensity of cells incubated with this compound, a baseline for background fluorescence can be established. This is essential for accurately quantifying the specific signal from a labeled antibody or probe.

Data Presentation: Quantifying Background Fluorescence

To illustrate the importance of proper controls, the following table summarizes hypothetical quantitative data from a flow cytometry experiment designed to detect a cell surface marker.

| Sample | Mean Fluorescence Intensity (MFI) | Interpretation |

| Unstained Cells | 50 | Represents the intrinsic autofluorescence of the cells. |

| Cells + this compound | 150 | Indicates the level of non-specific uptake and association of the fluorophore with the cells. The increase from the unstained control is due to the dye itself. |

| Cells + AF488-Conjugated Isotype Ctrl | 250 | Measures non-specific binding of an antibody of the same isotype as the primary antibody. This includes both Fc receptor binding and other non-specific antibody-cell interactions. |

| Cells + AF488-Conjugated Primary Ab | 5000 | Represents the total fluorescence, including specific binding to the target antigen, non-specific antibody binding, and non-specific dye association. The true specific signal is the MFI of this sample minus the MFI of the appropriate control (e.g., isotype control). |

This tabular representation clearly demonstrates the contribution of different sources of background fluorescence and highlights the necessity of using appropriate controls for accurate data interpretation.

Experimental Protocols

The following are detailed methodologies for incorporating this compound as a non-reactive control in common fluorescence-based assays.

Flow Cytometry

This protocol is adapted from standard immunophenotyping procedures and includes the use of this compound as a negative control.

Materials:

-

Single-cell suspension

-

Phosphate-Buffered Saline (PBS)

-

FACS Buffer (PBS with 1-2% Bovine Serum Albumin)

-

AF488-conjugated primary antibody

-

AF488-conjugated isotype control

-

This compound

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Start with a single-cell suspension.

-

Wash cells with ice-cold PBS.

-

Resuspend cells in FACS buffer to a concentration of 1x10^6 cells/100 µL.

-

-

Staining:

-

Prepare four tubes:

-

Unstained Control: 100 µL of cell suspension.

-

This compound Control: Add this compound to the cell suspension at a concentration equivalent to the fluorophore concentration of the primary antibody.

-

Isotype Control: Add the AF488-conjugated isotype control antibody at the same concentration as the primary antibody.

-

Primary Antibody: Add the AF488-conjugated primary antibody at its optimal concentration.

-

-

Incubate all tubes for 30 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells twice with 2 mL of cold FACS buffer.

-

Centrifuge at 300 x g for 5 minutes between washes.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in 500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter for AF488.

-

Immunofluorescence Microscopy

This protocol outlines the steps for using this compound as a control in immunofluorescence staining of adherent cells.

Materials:

-

Cells grown on coverslips

-

PBS

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

AF488-conjugated primary antibody

-

AF488-conjugated isotype control

-

This compound

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Sample Preparation:

-

Fix cells with Fixation Buffer for 15 minutes at room temperature.

-

Wash three times with PBS.

-

If staining an intracellular target, permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking:

-

Block non-specific binding sites by incubating in Blocking Buffer for 1 hour at room temperature.

-

-

Incubation:

-

Prepare four sets of coverslips:

-

Unstained Control: Incubate in Blocking Buffer.

-

This compound Control: Incubate in Blocking Buffer containing this compound at a concentration equivalent to the fluorophore concentration of the primary antibody.

-

Isotype Control: Incubate in Blocking Buffer containing the AF488-conjugated isotype control at the same concentration as the primary antibody.

-

Primary Antibody: Incubate in Blocking Buffer containing the AF488-conjugated primary antibody at its optimal dilution.

-

-

Incubate for 1 hour at room temperature in a humidified chamber, protected from light.

-

-

Washing:

-

Wash three times with PBS for 5 minutes each.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the slides using a fluorescence microscope with the appropriate filter set for AF488.

-

Mandatory Visualizations

Experimental Workflow for Antibody Specificity Validation

The following diagram illustrates a typical workflow for validating the specificity of a fluorescently labeled antibody, incorporating this compound as a crucial control.

Cellular Uptake Pathway Assessment

This diagram illustrates the use of this compound to control for non-specific uptake in a study investigating the internalization of a fluorescently labeled ligand.

Conclusion

References

The Hydrophilic Advantage of Alexa Fluor™ 488 Dyes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the hydrophilic properties of Alexa Fluor™ 488 (AF488), a fluorescent dye widely utilized in biological research. Understanding the core chemical characteristics that contribute to its hydrophilicity is crucial for optimizing experimental design, achieving high-quality data, and ensuring reproducible results in applications ranging from fluorescence microscopy to flow cytometry.

The Chemical Foundation of AF488's Hydrophilicity

Alexa Fluor™ 488 was engineered to improve upon the properties of its parent dye, fluorescein.[1] A key chemical modification in the development of the Alexa Fluor™ family, including AF488, is sulfonation.[1][2][3] This process involves adding sulfonate (SO₃⁻) groups to the core structure of the fluorophore.

These sulfonate groups are highly polar and negatively charged at physiological pH. This modification has two primary effects:

-

Increased Water Solubility: The presence of sulfonate groups makes the AF488 molecule significantly more soluble in aqueous solutions compared to its non-sulfonated counterparts.[2][4][5][6] This is a critical feature for biological applications, which are predominantly conducted in aqueous buffers.

-

Reduced Aggregation: The negative charges on the sulfonate groups cause electrostatic repulsion between individual dye molecules. This repulsion minimizes the tendency of the dyes to aggregate, which is a common problem with more hydrophobic fluorophores that can lead to signal quenching and non-specific artifacts.[4][7]

The enhanced water solubility and resistance to aggregation are central to the superior performance of AF488 in many biological assays.[8]

Caption: Chemical modification pathway from a parent dye to AF488.

Quantitative Analysis of Hydrophilicity

The hydrophilicity of a molecule can be quantitatively described by its distribution coefficient, LogD. LogD is the ratio of a compound's concentration in a non-polar solvent (like octanol) to its concentration in an aqueous solvent (like water) at a given pH. A more negative LogD value indicates greater hydrophilicity.

Studies have shown that AF488 is a highly hydrophilic dye, a property that is crucial for minimizing non-specific binding in sensitive applications like single-molecule tracking.[9] The hydrophobicity of a dye is a strong predictor of its tendency to cause non-specific binding to substrates.[9]

Table 1: Comparison of Hydrophilicity (LogD) for Select Fluorophores

| Fluorophore | LogD | Net Charge | Classification |

| Alexa Fluor™ 488 | -7.1 | -3 | Highly Hydrophilic |

| Fluorescein | -1.5 | -2 | Moderately Hydrophilic |

| Tetramethylrhodamine (TMR) | -1.1 | 0 | Less Hydrophilic |

| Atto 647N | +1.9 | +1 | Hydrophobic |

Data adapted from a study on fluorescent probe artifacts. The LogD values were calculated using Marvin Sketch software.[9]

Impact on Bioconjugation and Staining Performance

The hydrophilic nature of AF488 directly translates to significant advantages in the labeling of biomolecules and subsequent imaging or detection applications.

-

Superior Conjugation Efficiency: Because AF488 is highly water-soluble, conjugation reactions with proteins (like antibodies) can be performed entirely in aqueous buffers without the need for organic solvents.[2][5] This prevents the potential denaturation of sensitive proteins and reduces the risk of conjugate precipitation during the reaction or storage.[2][8]

-

Reduced Non-Specific Binding: Hydrophobic dyes have a higher propensity to bind non-specifically to cellular components and experimental surfaces, leading to high background fluorescence and a poor signal-to-noise ratio.[9][10] The high hydrophilicity of AF488 minimizes these interactions, resulting in cleaner, more specific staining and clearer images.[9]

-

Enhanced Brightness and Photostability: The sulfonation of AF488 not only increases its hydrophilicity but also contributes to its superior brightness and photostability compared to fluorescein.[3][5][11] The repulsion between dye molecules on a labeled protein reduces self-quenching, allowing for higher degrees of labeling without a proportional loss of fluorescence, which results in brighter conjugates.[4][12]

-

pH Insensitivity: Unlike fluorescein, whose fluorescence is significantly quenched at acidic pH, AF488 maintains its bright fluorescence over a broad pH range of approximately 4 to 10.[2][11][13] This makes it a more reliable probe in various biological environments where pH can fluctuate.

Caption: Impact of dye hydrophilicity on staining quality.

Experimental Protocols

Protocol 1: Preparation of an AF488 NHS Ester Stock Solution

This protocol describes the preparation of a concentrated stock solution of amine-reactive AF488, which is a common starting point for bioconjugation.

-

Materials:

-

Alexa Fluor™ 488 NHS Ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO), high quality[7][14]

-

Microcentrifuge tubes

-

Pipettes

-

-

Methodology:

-

Bring the vial of AF488 NHS ester to room temperature before opening to prevent moisture condensation.

-

Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

-

Prepare the desired volume of anhydrous DMSO. It is critical to use an anhydrous solvent to prevent premature hydrolysis of the reactive NHS ester group.[14]

-

Add the anhydrous DMSO directly to the vial to create a stock solution, typically at a concentration of 10 mg/mL.[6][14]

-

Vortex thoroughly until the dye is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light and moisture.

-

Protocol 2: General Antibody Conjugation with AF488 NHS Ester

This protocol provides a general workflow for labeling a primary antibody with AF488 NHS ester.

Caption: Experimental workflow for antibody conjugation with AF488 NHS Ester.

-

Materials:

-

Antibody (1-2 mg/mL, free of amine-containing buffers like Tris)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

AF488 NHS Ester stock solution (from Protocol 1)

-

Purification column (e.g., Sephadex G-25 spin column)

-

Storage Buffer (e.g., PBS with a stabilizer like BSA)

-

-

Methodology:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer at a suitable concentration. If necessary, perform a buffer exchange into the Reaction Buffer.

-

Reaction Setup: Add the AF488 NHS ester stock solution to the antibody solution. The molar ratio of dye to antibody needs to be optimized but a starting point is often 10-20 moles of dye per mole of antibody.

-

Incubation: Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[6] The slightly alkaline pH facilitates the reaction between the NHS ester and primary amines on the antibody.[14][15]

-

Purification: Separate the labeled antibody from the unreacted, hydrolyzed dye using a size-exclusion chromatography column.[16] This step is crucial to remove free dye that would otherwise contribute to high background fluorescence.

-

Storage: The purified conjugate should be stored at 4°C, protected from light.[16] Adding a protein stabilizer like BSA can increase its shelf life.

-

Conclusion

The hydrophilic properties of Alexa Fluor™ 488, imparted by chemical sulfonation, are a cornerstone of its success as a fluorescent probe. These properties lead to high water solubility, reduced aggregation, and minimal non-specific binding, which collectively contribute to brighter, more specific, and more reliable staining in a wide array of biological applications. For researchers, selecting AF488 means choosing a dye engineered for high performance in the demanding aqueous environment of biological systems.

References

- 1. Alexa Fluor - Wikipedia [en.wikipedia.org]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.uci.edu [chem.uci.edu]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. The different Personalities of Fluorophores (no one is perfect) — Luminous Bioanalytical Consulting [cytometry.me]

- 9. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]

- 12. Alexa Fluor® 488 色素 | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]

- 14. benchchem.com [benchchem.com]

- 15. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]

- 16. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

AF488 Dye Family: A Technical Guide for Biological Research

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

The Alexa Fluor 488 (AF488) dye family is a collection of exceptionally bright, photostable, and pH-insensitive fluorescent dyes that have become indispensable tools in biological research.[1][2][3] With an excitation maximum tailored for the common 488 nm laser line, AF488 is a versatile fluorophore for a wide array of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays.[1][4] This technical guide provides a comprehensive overview of the AF488 dye family, its physicochemical properties, and detailed protocols for its use in key biological research applications.

Core Properties and Advantages

AF488 is a sulfonated xanthene dye, a chemical modification of the fluorescein (B123965) scaffold that significantly enhances its performance.[2] This structural alteration confers several key advantages over traditional green fluorophores like Fluorescein (FITC), making it a superior choice for demanding imaging applications. The primary benefits include:

-

High Brightness: AF488 exhibits a high extinction coefficient and a remarkable quantum yield, resulting in exceptionally bright fluorescent conjugates.[1][5] This allows for the detection of low-abundance targets with greater sensitivity.

-

Exceptional Photostability: A hallmark of the AF488 dye is its resistance to photobleaching.[1][6] This allows for longer exposure times and time-lapse imaging without significant signal loss, a critical feature for high-resolution microscopy.

-

pH Insensitivity: The fluorescence of AF488 is stable over a broad pH range (pH 4-10), ensuring reliable performance in various biological buffers and cellular environments.[3][7]

-

Hydrophilicity: The sulfonation of the dye structure increases its water solubility, which minimizes the potential for aggregation and non-specific binding of its conjugates.[3]

Quantitative Data Summary

For easy comparison, the key quantitative properties of the AF488 dye are summarized in the table below.

| Property | Value |

| Maximum Excitation Wavelength | 495 - 496 nm[1][5] |

| Maximum Emission Wavelength | 519 nm[1][5] |

| Molar Extinction Coefficient | ~71,000 - 73,000 cm⁻¹M⁻¹[1][5][7] |

| Quantum Yield | ~0.92[1][6] |

| Photostability | High[1][6] |

| pH Sensitivity | Low (stable between pH 4-10)[7] |

Experimental Protocols

I. Protein Labeling with AF488 NHS Ester

N-hydroxysuccinimidyl (NHS) esters are the most common reactive form of AF488 for labeling proteins and other biomolecules containing primary amines.[7][8] The NHS ester reacts with primary amines (such as the side chain of lysine (B10760008) residues) under mild alkaline conditions to form a stable amide bond.

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS; concentration ≥ 2 mg/mL)[7]

-

AF488 NHS Ester (prepare a 10 mg/mL stock solution in anhydrous DMSO immediately before use)[7]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[7]

-

Purification column (e.g., Sephadex G-25) or dialysis cassette[7]

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the antibody concentration to at least 2 mg/mL.[7]

-

Reaction Buffer Adjustment: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.[7]

-

Dye Addition: Calculate the required volume of the 10 mg/mL AF488 NHS ester stock solution to achieve the desired molar ratio (a 10:1 dye-to-antibody molar ratio is a good starting point). Slowly add the dye to the antibody solution while gently vortexing.[7][9]

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[7]

-

Purification: Remove the unreacted dye by passing the reaction mixture through a gel filtration column or by dialysis against PBS.[7] The first colored fractions will contain the labeled antibody.

-

Determination of Degree of Labeling (DOL) (Optional but Recommended): Measure the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for AF488). The DOL can be calculated using the following formula:

-

DOL = (A₄₉₄ × ε_protein) / ((A₂₈₀ - (A₄₉₄ × CF)) × ε_dye)

-

Where:

-

A₄₉₄ and A₂₈₀ are the absorbances at 494 nm and 280 nm, respectively.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of AF488 at 494 nm (~71,000 cm⁻¹M⁻¹).

-

CF is the correction factor for the absorbance of the dye at 280 nm (typically ~0.11 for AF488).

-

-

II. Immunofluorescence Staining with AF488-Conjugated Secondary Antibody

This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells.

Materials:

-

Cells grown on coverslips

-

Fixation Buffer: 4% Paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS (for intracellular targets)

-

Blocking Buffer: 1-5% BSA or normal serum in PBS

-

Primary Antibody (specific to the target of interest)

-

AF488-conjugated Secondary Antibody (specific to the host species of the primary antibody)

-

Wash Buffer: PBS with 0.1% Tween-20 (PBST)

-

Antifade Mounting Medium with a nuclear counterstain (e.g., DAPI)

Procedure:

-

Cell Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.[7]

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (for intracellular targets): Incubate cells with Permeabilization Buffer for 10-15 minutes.

-

Blocking: Incubate the cells with Blocking Buffer for at least 1 hour at room temperature to minimize non-specific antibody binding.[7]

-

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three to five times for 5-10 minutes each with Wash Buffer.[7]

-

Secondary Antibody Incubation: Dilute the AF488-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.[10]

-

Washing: Repeat the washing steps as in step 6.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for AF488 (excitation ~495 nm, emission ~519 nm).

Visualizations

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. Alexa Fluor - Wikipedia [en.wikipedia.org]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Alexa Fluor 488 dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fluidic.com [fluidic.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. img.abclonal.com [img.abclonal.com]

An In-depth Technical Guide to the Storage and Handling of AF488 Carboxylic Acid

For researchers, scientists, and drug development professionals utilizing AF488 carboxylic acid, ensuring its stability and proper handling is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the recommended storage and handling conditions for this compound, including detailed protocols and safety precautions.

Storage Conditions

Proper storage of this compound is critical to maintain its fluorescent properties and chemical integrity. The recommended storage conditions for both the solid form and reconstituted solutions are summarized below.

| Form | Storage Temperature | Light Conditions | Duration | Additional Notes |

| Solid (Lyophilized) | -20°C | In the dark | Up to 12 months | Desiccate to prevent moisture accumulation.[1] |

| -5 to -30°C | Protect from light | At least 3 months | ||

| Reconstituted Solution | 2-8°C | Protect from light | Up to 1 year | In aqueous buffer, DMSO, or DMF.[2] |

| -80°C | In the dark | Long-term (aliquoted) | For aliquots suspended in sterile water and then lyophilized.[3] |

Solubility and Reconstitution

This compound exhibits good solubility in several common laboratory solvents. The choice of solvent will depend on the intended application.

| Solvent | Concentration | Notes |

| Dimethyl sulfoxide (B87167) (DMSO) | 1–10 mg/mL | High-quality, anhydrous DMSO is recommended.[2] If the dye does not dissolve immediately, let it sit for 1-2 minutes and mix again.[3] |

| Dimethylformamide (DMF) | 1–10 mg/mL | High-quality, anhydrous DMF should be used.[2] |

| Aqueous Buffer (e.g., PBS) | 1–10 mg/mL | The fluorescence of AF488 is stable within a pH range of 4 to 10.[4] |

| Sterile Water | - | Can be used for initial suspension before aliquoting and lyophilization for long-term storage.[3] |

Experimental Protocols

Reconstitution of Solid this compound

Objective: To properly dissolve solid this compound for use in experiments or for short-term storage.

Materials:

-

Vial of solid this compound

-

High-quality anhydrous DMSO, DMF, or aqueous buffer (e.g., PBS)

-

Vortex mixer

-

Pipettes and sterile, light-blocking microcentrifuge tubes

Methodology:

-

Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.

-

Add the desired volume of solvent (e.g., anhydrous DMSO) to the vial to achieve a final concentration of 1–10 mg/mL.[2]

-

Vortex the solution until the dye is completely dissolved. If immediate dissolution does not occur, let the tube sit for 1-2 minutes and mix again.[3]

-

For immediate use, proceed with the experimental protocol.

-

For short-term storage, transfer the reconstituted solution to a light-blocking tube and store at 2-8°C.[2]

Aliquoting for Long-Term Storage

Objective: To prepare aliquots of this compound for long-term storage to minimize freeze-thaw cycles.

Materials:

-

Reconstituted this compound solution

-

Sterile, light-blocking microcentrifuge tubes

-

Lyophilizer (optional)

Methodology:

-

Based on a protocol for a similar Alexa Fluor dye, suspend 1mg of the dye in 500µl of sterile water.[3]

-

Divide the suspension into smaller, single-use aliquots (e.g., 12.5µl).[3]

-

For optimal long-term stability, lyophilize the aliquots.[3]

-

Store the lyophilized aliquots at -80°C in the dark.[3]

-

When needed, reconstitute a single aliquot in anhydrous DMSO immediately before use.[3]

Handling and Safety

Fluorescent dyes require careful handling to prevent contamination, degradation, and potential safety hazards.

Personal Protective Equipment (PPE):

-

Always wear disposable latex or nitrile gloves.[5]

-

Wear chemical splash goggles and a lab coat.

General Handling:

-

Avoid prolonged exposure to light, as fluorescent dyes are light-sensitive.[4][6]

-

Handle in a well-ventilated area.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Spill Cleanup:

-

In case of a spill, wear appropriate PPE.

-

For small spills, absorb with an inert material and dispose of it according to local regulations.

-

Clean the affected area with a suitable solvent cleaner.[5]

Visualization of Handling Workflow

The following diagram illustrates the recommended workflow for the storage and handling of this compound.

Caption: Recommended workflow for the storage and handling of this compound.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Alexa Fluor™ 488 Carboxylic Acid, tris(triethylammonium) salt, 5 mg - FAQs [thermofisher.com]

- 3. Protocols – Bree Aldridge Lab, Tufts University [sites.tufts.edu]

- 4. lumiprobe.com [lumiprobe.com]

- 5. TIPS FOR AVOIDING & CLEANING FLUORESCENT DYE SPILLS [onestopndt.com]

- 6. Fluorescent Pigment Handling and Precautions - Blog [geecolor.com]

AF488 Carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides core technical information and practical protocols for the proficient use of AF488 carboxylic acid, a versatile fluorescent probe. AF488, an abbreviation for Alexa Fluor® 488, is a bright, photostable, and green-fluorescent dye widely employed in various life science applications. The carboxylic acid derivative serves as a crucial building block for bioconjugation, enabling the fluorescent labeling of a wide array of biomolecules.

Core Technical Data

This compound is characterized by its robust photophysical properties, making it a preferred choice for sensitive and demanding fluorescence-based assays.

| Property | Value | Reference |

| CAS Number | 1027930-57-9 | [1] |

| Excitation Maximum (λex) | 495 - 499 nm | [1][2] |

| Emission Maximum (λem) | 519 - 520 nm | [1][2][3] |

| Molar Extinction Coefficient | ~71,000 - 73,000 cm⁻¹M⁻¹ | [4][5] |

| Fluorescence Quantum Yield | ~0.92 | [1] |

| Molecular Formula | C₂₁H₁₁N₂O₁₁S₂ | [1] |

| Molecular Weight | ~531.5 g/mol | [1] |

Applications in Research and Development

The exceptional brightness and photostability of AF488 make it highly suitable for a range of applications, including:

-

Microscopy and Cellular Imaging: Its strong fluorescence and resistance to photobleaching allow for high-resolution imaging and extended time-lapse experiments.[6][7]

-

Flow Cytometry: The dye's spectral properties are well-matched for excitation by the common 488 nm argon-ion laser line used in flow cytometers.[7]

-

Bioconjugation: this compound is the precursor for creating reactive esters (e.g., NHS or TFP esters) used to label proteins, antibodies, and peptides.[6][8][9][10][11] This enables the tracking and quantification of these molecules in various assays.

-

Homogeneous Immunoassays: Utilized in Fluorescence Resonance Energy Transfer (FRET) based assays for the detection of analytes like prostate-specific antigen.[12]

Experimental Protocols

General Workflow for Protein Labeling via AF488 Reactive Esters

This workflow outlines the fundamental steps for conjugating AF488 to a protein of interest using an amine-reactive ester derivative of this compound.

References

- 1. BP Fluor 488 acid, Alexa Fluor 488 acid equivalent, 1027930-57-9 | BroadPharm [broadpharm.com]

- 2. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

- 7. broadpharm.com [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Alexa Fluor™ 488 5-TFP (Alexa Fluor™ 488 Carboxylic Acid, 2,3,5,6-Tetrafluorophenyl Ester), 5-isomer 1 mg [thermofisher.com]

- 10. Alexa Fluor 488 5-TFP (Alexa Fluor 488 Carboxylic Acid, 2,3,5,6-Tetrafluorophenyl Ester), 5-isomer | LabX.com [labx.com]

- 11. Invitrogen Alexa Fluor 488 5-TFP (Alexa Fluor 488 Carboxylic Acid, 2,3,5,6-Tetrafluorophenyl Ester), 5-isomer 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 12. researchgate.net [researchgate.net]

principle of fluorescence for AF488 dye

An In-depth Technical Guide to the Principles of Fluorescence for the AF488 Dye

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the fluorescence of the Alexa Fluor 488 (AF488) dye, a widely used fluorophore in biological research and drug development. We will delve into the photophysical mechanisms of fluorescence, detail the specific characteristics of AF488, and provide standardized experimental protocols for its application.

Core Principles of Fluorescence

Fluorescence is a photoluminescent process wherein a molecule, known as a fluorophore, absorbs photons of a specific energy and subsequently emits photons of lower energy (longer wavelength). This phenomenon can be elegantly explained by the Jablonski diagram.[1][2][3]

The Jablonski Diagram

The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.[1][4] The process of fluorescence involves three key stages:

-

Excitation: A fluorophore in its ground electronic state (S₀) absorbs a photon of light. This absorption event is very rapid, occurring on the femtosecond (10⁻¹⁵ s) timescale, and elevates the fluorophore to a higher electronic and vibrational state (e.g., S₁ or S₂).[5] The energy of the absorbed photon must match the energy difference between the ground and excited states.

-

Non-radiative Relaxation: Following excitation, the fluorophore rapidly loses some of its energy through non-radiative processes. This includes internal conversion, where the molecule transitions to a lower electronic state without emitting a photon, and vibrational relaxation, where it loses vibrational energy as heat to the surrounding environment.[2][5] These relaxation processes are much faster than fluorescence, occurring in picoseconds (10⁻¹² s).[5] Consequently, fluorescence emission almost always occurs from the lowest vibrational level of the first excited singlet state (S₁).

-

Emission: From the lowest vibrational level of the S₁ state, the fluorophore returns to the ground electronic state (S₀) by emitting a photon. This radiative transition is known as fluorescence.[4] The emitted photon has lower energy and a longer wavelength than the absorbed photon, a phenomenon known as the Stokes Shift. The fluorescence lifetime, or the average time the molecule spends in the excited state before returning to the ground state, is typically on the order of nanoseconds (10⁻⁹ s).[3][6]

Jablonski diagram illustrating the principle of fluorescence.

Alexa Fluor 488 (AF488): A High-Performance Fluorophore

Alexa Fluor 488 is a bright, green-fluorescent dye that is a sulfonated derivative of fluorescein (B123965).[7] This chemical modification results in several advantages over its parent molecule, including increased photostability and pH insensitivity.[7][8] AF488 is one of the most popular fluorescent dyes used in various biological applications, including fluorescence microscopy and flow cytometry.[9][10]

Quantitative Data for AF488

The performance of a fluorophore is characterized by several key quantitative parameters. The table below summarizes these properties for AF488.

| Property | Value | Reference |

| Excitation Maximum (λex) | 493 - 499 nm | [9][11][12] |

| Emission Maximum (λem) | 519 - 520 nm | [9][11][12] |

| Molar Extinction Coefficient (ε) | ~71,000 cm⁻¹M⁻¹ | [9][13] |

| Quantum Yield (Φ) | 0.92 | [9][13][14] |

| Fluorescence Lifetime (τ) | ~4.1 ns | [6][8] |

Key Advantages of AF488

-

High Brightness: The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.[13] AF488's high values for both parameters make it an exceptionally bright dye, enabling the detection of low-abundance targets.[14]

-

Photostability: AF488 is significantly more photostable than fluorescein, meaning it is less susceptible to photochemical destruction (photobleaching) upon prolonged exposure to excitation light.[8][15][16] This allows for longer observation times and more robust image acquisition.

-

pH Insensitivity: The fluorescence intensity of AF488 is stable over a broad pH range (pH 4-10), which is a significant advantage over fluorescein, whose fluorescence is quenched at acidic pH.[7][8]

-

Water Solubility: The sulfonation of the dye makes it highly water-soluble, preventing aggregation and precipitation in aqueous buffers.[14]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible fluorescence data. Below are methodologies for key experiments involving AF488.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence of a test sample to that of a standard with a known quantum yield.[3]

Principle: When solutions of a standard and a test sample have identical absorbance at the same excitation wavelength, they are assumed to be absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[3][13]

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

1 cm path length quartz cuvettes

-

AF488 solution of unknown quantum yield

-

Fluorescence standard with a known quantum yield in a similar spectral range (e.g., fluorescein in 0.1 M NaOH, Φ = 0.92)[17]

-

High-purity solvent (e.g., spectroscopic grade ethanol (B145695) or phosphate-buffered saline, PBS)

Procedure:

-

Prepare a series of dilutions for both the AF488 sample and the fluorescein standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3]

-

Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. Ensure the same excitation wavelength is used for all samples.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the AF488 sample and the fluorescein standard.

-

Calculate the quantum yield of the AF488 sample (Φx) using the following equation:

Φx = Φst * (Gradx / Gradst) * (nx² / nst²)

Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.

-

nx and nst are the refractive indices of the sample and standard solutions (if different solvents are used).[2]

-

Workflow for determining relative fluorescence quantum yield.

Immunofluorescence Microscopy Protocol for Cultured Cells

This protocol provides a general guideline for immunofluorescent staining of cultured cells using an AF488-conjugated secondary antibody.

Materials:

-

Cultured cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

Primary antibody specific to the target antigen

-

AF488-conjugated secondary antibody that recognizes the primary antibody's host species

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filter sets for AF488

Procedure:

-

Cell Culture and Fixation:

-

Grow cells to the desired confluency on sterile coverslips in a petri dish.

-

Gently wash the cells three times with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular antigens):

-

If the target antigen is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-